Product packaging for Dnp-peg2-nhco-C2-dbco(Cat. No.:)

Dnp-peg2-nhco-C2-dbco

Cat. No.: B12382230
M. Wt: 672.7 g/mol
InChI Key: IDSUTCQAZYAIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNP-PEG2-NHCO-C2-DBCO is a heterobifunctional, clickable hapten reagent designed for advanced bioconjugation applications. Its structure features three key functional elements: a dinitrophenyl (DNP) group that serves as a well-characterized antibody-recruiting motif, a short polyethylene glycol (PEG) spacer that enhances solubility and provides steric flexibility, and a dibenzocyclooctyne (DBCO) group at the opposite terminus. The DBCO group enables copper-free click chemistry via the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, allowing for efficient and specific conjugation to azide-modified molecules under physiological conditions without the need for a toxic copper catalyst. This makes it particularly valuable for modifying sensitive biological molecules like proteins, antibodies, and cells. The primary research value of this compound lies in its ability to link a target of interest to an antibody-based recognition system. It is extensively used in the development of novel diagnostics, targeted drug delivery systems, and chemical biology probes. For instance, it has been applied in the engineering of glycan surfaces on cancer cells for specific antibody recognition. By conjugating the DBCO end to an azide-labeled cell surface and using the DNP moiety to recruit anti-DNP antibodies, researchers can direct the immune system to recognize and engage with the engineered cells. This reagent is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N6O9 B12382230 Dnp-peg2-nhco-C2-dbco

Properties

Molecular Formula

C34H36N6O9

Molecular Weight

672.7 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-N'-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]butanediamide

InChI

InChI=1S/C34H36N6O9/c41-32(36-16-15-34(43)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-30(26)38)13-14-33(42)37-18-20-49-22-21-48-19-17-35-29-12-11-28(39(44)45)23-31(29)40(46)47/h1-8,11-12,23,35H,13-22,24H2,(H,36,41)(H,37,42)

InChI Key

IDSUTCQAZYAIAI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)NCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Methodologies for Research Scale Synthesis and Derivatization of Dnp Peg2 Nhco C2 Dbco

Strategic Considerations in the Preparation of High-Purity Dnp-peg2-nhco-C2-dbco for Sensitive Research Applications

The synthesis of this compound for sensitive applications, such as cell-surface engineering and immunoassays, demands a strategy that ensures high purity and unambiguous structural identity. The most direct and common approach is a convergent synthesis involving the coupling of three pre-fabricated precursor molecules. A typical synthetic route involves the reaction of an amine-functionalized DBCO derivative with a commercially available N-hydroxysuccinimide (NHS) ester of a DNP-PEG conjugate. nih.govacs.org

The core of the strategy is an amide bond formation. The amine group on the DBCO-containing linker acts as a nucleophile, attacking the activated carbonyl carbon of the DNP-PEG-NHS ester. This reaction is typically carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the released N-hydroxysuccinimide and any residual acid. nih.govinterchim.fr

Achieving research-grade purity (>95%) necessitates careful control over reaction conditions and rigorous purification of the final product. Key considerations include:

Stoichiometry: Precise control of the molar ratios of reactants is crucial to maximize the yield of the desired product and minimize unreacted starting materials. A slight excess of one reactant may be used to drive the reaction to completion, but this complicates purification.

Reaction Time and Temperature: The reaction is generally conducted at room temperature for several hours (4-12 hours) to ensure completion without promoting the degradation of sensitive functionalities like the DBCO ring. interchim.fr

Purification: Post-synthesis purification is the most critical step for achieving high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.govbroadpharm.com It effectively separates the final product from unreacted starting materials (DNP-PEG-NHS and DBCO-amine) and any hydrolysis products, such as DNP-PEG-acid. broadpharm.com Size-exclusion chromatography can also be employed, particularly for removing smaller impurities. interchim.fr

Below is a table outlining potential impurities and their sources during the synthesis.

Impurity NamePotential SourceImpact on Application
DNP-PEG-acidHydrolysis of the DNP-PEG-NHS ester starting material or during workup.Can compete for binding in some assay formats, but is not "clickable."
Unreacted DBCO-amineIncomplete reaction due to improper stoichiometry or reaction time.Can react with azide-tagged targets, leading to false negatives or ambiguous results.
Unreacted DNP-PEG-NHSIncomplete reaction.Can react with other primary amines in a biological sample, causing non-specific labeling.
Hydrolyzed DBCOInstability of the DBCO moiety, although generally stable under these conditions.Loss of "click" reactivity.

Innovative Functionalization Techniques Employing the this compound Scaffold for Novel Probe Development

The this compound scaffold is engineered for versatility in probe development, primarily through the bioorthogonal reactivity of its DBCO group. The DBCO moiety reacts specifically and efficiently with azide (B81097) groups in a catalyst-free reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). rsc.orgaxispharm.com This allows for the precise covalent attachment of the DNP hapten onto a wide variety of azide-modified biological and non-biological entities.

A primary application is in the field of cancer immunotherapy, where the scaffold is used to "paint" cancer cells with DNP haptens. rsc.org In this approach, cancer cells are first metabolically labeled by feeding them an unnatural azide-modified sugar (e.g., Ac₄ManNAz). This sugar is processed by the cell's glycan biosynthetic machinery and presents azide groups on the cell surface glycans. Subsequent treatment with this compound results in the covalent attachment of the DNP hapten to the cell surface via the SPAAC reaction. These newly installed DNP epitopes can then recruit endogenous anti-DNP antibodies from human serum to the cancer cell surface, triggering an immune response (e.g., complement-dependent cytotoxicity) against the tumor cells. nih.govrsc.orgumons.ac.be

Beyond cell-surface engineering, this scaffold can be used to create a range of bespoke probes for diagnostics and fundamental research. The DBCO group can be clicked onto any molecule or surface that has been functionalized with an azide, allowing the DNP hapten to be used as a universal detection tag in various assay formats. nih.govprolynxinc.com

The table below summarizes several innovative applications.

Probe Type / ApplicationFunctionalization StrategyResearch Goal
Immune-Recruiting Cell Surface Probes SPAAC reaction with azide-labeled cancer cell surface glycans.To tag cancer cells for recognition and elimination by the host immune system. nih.govrsc.org
Bioluminescent Sensor Conjugates SPAAC reaction with azide-functionalized proteins (e.g., containing p-azidophenylalanine).To create sensors where antibody binding to the DNP moiety modulates a reporter signal (e.g., luminescence). nih.govacs.org
Nanoparticle-Based Imaging Agents SPAAC reaction with azide-modified nanoparticles (e.g., quantum dots, gold nanoparticles).To develop targeted imaging agents where the DNP can be used for secondary detection with anti-DNP antibody conjugates. prolynxinc.com
Microarray and Biosensor Surfaces SPAAC reaction with azide-functionalized surfaces (e.g., glass slides, gold films).To immobilize DNP haptens for studying antibody-hapten interactions or for developing diagnostic immunoassays. axispharm.com

Methodological Advancements in Analytical Confirmation of Research-Grade Purity and Structural Integrity of this compound

Confirming the purity and structural integrity of this compound is paramount for its reliable use in sensitive research applications. A multi-modal analytical approach is required to validate the compound's identity, purity, and structural features.

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the gold standard for assessing the purity of the final product. A gradient elution method, typically using water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA), can effectively separate the product from starting materials and byproducts. broadpharm.com Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (e.g., 254 nm or 290 nm for the DBCO moiety). nih.govresearchgate.net Research-grade material should exhibit a purity of ≥95%.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular identity of the compound. nih.gov It provides an accurate mass measurement that should match the calculated exact mass of the molecular formula (C₃₄H₃₆N₆O₉), thereby confirming that the desired coupling has occurred.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for verifying the detailed chemical structure. researchgate.net The spectrum should contain characteristic signals corresponding to all parts of the molecule:

Aromatic protons from the DNP group.

Aromatic and aliphatic protons from the DBCO core.

Characteristic repeating ethoxy signals from the PEG₂ spacer.

Signals from the C₂ amide linker protons. The integration of these signals should correspond to the number of protons in each part of the structure, confirming the correct composition. ¹³C NMR can further corroborate the structure by showing the expected number of carbon signals. researchgate.net

The table below summarizes the key analytical data used to confirm the identity and purity of this compound.

Analytical MethodParameter MeasuredExpected Result for this compound
RP-HPLC Purity≥95% (as determined by peak area at 254/290 nm). nih.govbroadpharm.com
HRMS (ESI+) Exact MassObserved m/z should match the calculated value for [M+H]⁺ (673.2570) or other adducts (e.g., [M+Na]⁺). nih.govnih.gov
¹H NMR Chemical Shifts and IntegrationPresence of characteristic peaks for DNP, PEG, and DBCO moieties with correct proton counts. researchgate.net
UV-Vis Spectroscopy Absorbance MaximaCharacteristic absorbance peak for the DBCO moiety around 290-309 nm. researchgate.net

Mechanistic and Kinetic Investigations of Dnp Peg2 Nhco C2 Dbco Reactivity in Bioorthogonal Environments

Detailed Reaction Kinetics and Thermodynamics of the DBCO Moiety in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Dnp-peg2-nhco-C2-dbco

The dibenzocyclooctyne (DBCO) group is the reactive engine of this compound, enabling its participation in strain-promoted alkyne-azide cycloaddition (SPAAC). axispharm.com This reaction is a cornerstone of bioorthogonal chemistry, prized for its ability to proceed within living systems without interfering with native biochemical processes. The inherent ring strain of the cyclooctyne (B158145) in the DBCO moiety significantly lowers the activation energy for the cycloaddition reaction with azides, obviating the need for cytotoxic copper catalysts typically required in conventional "click chemistry." researchgate.net

The kinetics of SPAAC reactions involving DBCO derivatives are influenced by several factors, including the nature of the azide (B81097), the solvent, pH, and temperature. rsc.orgsnmjournals.org Second-order rate constants for the reaction of DBCO with azides can be substantial, with some reactions reaching up to 1 M⁻¹s⁻¹. alfa-chemistry.com For instance, the reaction rate between benzyl (B1604629) azide and DBCO has been measured at 0.24 M⁻¹s⁻¹. nih.gov However, the reactivity can vary with the electronic properties of the azide; for example, with phenyl azide, the rate constant for the reaction with DBCO is lower, at 0.033 M⁻¹s⁻¹. nih.gov

The reaction conditions also play a critical role. Studies have shown that buffer composition and pH can significantly impact reaction rates. For example, reactions in HEPES buffer at pH 7 tend to be faster than in PBS at the same pH. rsc.org Generally, higher pH values tend to increase the reaction rates. rsc.org Temperature is another key parameter, with reactions typically proceeding faster at 37°C compared to 25°C, which is relevant for applications in living organisms. rsc.org

Interactive Table: Factors Influencing DBCO-Azide SPAAC Kinetics

FactorObservationTypical Rate Constants (M⁻¹s⁻¹)
Azide Structure Electron-donating groups on the azide can increase the reaction rate.0.033 - 1.0
Buffer Type HEPES buffer often yields faster kinetics than PBS.Varies with buffer
pH Higher pH generally accelerates the reaction.Rate increases with pH
Temperature Increased temperature leads to faster reaction rates.Higher at 37°C vs 25°C

Studies on Orthogonality and Selectivity of this compound in Complex Biological Matrices

A critical feature of bioorthogonal reactions is their ability to proceed with high selectivity in the presence of a vast excess of other potentially reactive functional groups found in biological systems, such as thiols and amines. The DBCO moiety exhibits remarkable orthogonality, reacting specifically with azides while showing minimal cross-reactivity with endogenous biomolecules. alfa-chemistry.com This high selectivity is fundamental to its use in labeling and tracking molecules in living cells and organisms.

The this compound construct is designed to maintain this selectivity. The DNP and PEG components are generally considered to be non-reactive under physiological conditions, ensuring that the chemical behavior of the molecule is dominated by the SPAAC reaction of the DBCO group. This allows for the precise attachment of the this compound probe to azide-modified targets within complex biological matrices like cell lysates or even living cells.

Influence of the Polyethylene (B3416737) Glycol (PEG2) Linker on this compound Reactivity, Solubility, and Bioconjugation Efficiency

Beyond solubility, the PEG linker can also influence the reactivity and efficiency of bioconjugation. rsc.orgaxispharm.com By acting as a flexible spacer, the PEG2 linker can increase the accessibility of the DBCO group, potentially enhancing its reaction rate with azide-tagged biomolecules. americanpharmaceuticalreview.com This can lead to improved bioconjugation efficiency, ensuring that a higher proportion of the probe reacts with its intended target. Furthermore, PEGylation can reduce non-specific binding and aggregation, which can otherwise lead to background signal and reduced efficacy. americanpharmaceuticalreview.com Some studies have shown that the presence of a PEG linker can increase SPAAC reaction rates by a significant margin. rsc.org The length and structure of the PEG linker can be fine-tuned to optimize the pharmacokinetic and biodistribution properties of the resulting bioconjugate. americanpharmaceuticalreview.comnih.gov

Role of the Dinitrophenyl (DNP) Group in Modulating this compound Interactions and Detection Profiles

The dinitrophenyl (DNP) group serves as a versatile hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. synabs.benih.govosti.gov In the context of this compound, the DNP moiety functions as a detection tag. medchemexpress.com Once the DBCO end of the molecule has reacted with an azide-modified target, the DNP group can be recognized by specific anti-DNP antibodies. synabs.bethermofisher.com

This antibody-based detection provides a highly sensitive and specific method for identifying and quantifying the labeled target. The use of DNP as a hapten offers several advantages. It is not naturally present in most biological systems, which minimizes background signal. synabs.be The interaction between DNP and anti-DNP antibodies is strong and specific, allowing for robust detection in various immunoassays, such as Western blotting, ELISA, and immunofluorescence microscopy. thermofisher.comtandfonline.com The DNP group's visible absorption properties can also be used to estimate the degree of substitution in bioconjugates. thermofisher.com

Advanced Applications of Dnp Peg2 Nhco C2 Dbco in Chemical Biology Research

Development of Novel Protein Labeling Strategies Utilizing Dnp-peg2-nhco-C2-dbco for In Vitro and Ex Vivo Studies

The structure of this compound is particularly well-suited for developing innovative protein labeling strategies. The DBCO moiety facilitates covalent attachment to proteins that have been functionalized with an azide (B81097) group, a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). axispharm.com This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes. axispharm.comthermofisher.com

Site-specific protein conjugation is critical for preserving protein function and creating homogeneous bioconjugates. Methodologies leveraging the DBCO group of reagents like this compound allow for precise control over the point of attachment. A common strategy involves the metabolic or enzymatic incorporation of an azide-bearing unnatural amino acid into the protein's structure. Subsequently, this compound can be specifically attached at this engineered site via the SPAAC reaction.

Another powerful method involves using a heterobifunctional crosslinker to first install the DBCO group onto the protein. For instance, a crosslinker containing an N-hydroxysuccinimide (NHS) ester and a DBCO group can react with primary amines, such as the side chain of lysine (B10760008) residues, on the protein surface. thermofisher.combroadpharm.com While this approach targets multiple sites, reaction conditions can be optimized to control the degree of labeling. thermofisher.com More advanced strategies achieve even greater precision; for example, research has demonstrated that a DBCO-based reagent can be conjugated to a specifically introduced N-terminal cysteine residue on an antibody with over 90% efficiency, showcasing the high selectivity achievable. cam.ac.uk

Conjugation StrategyTarget Residue/GroupKey PrincipleTypical Efficiency
Metabolic Labeling Engineered Azide-Amino AcidIncorporation of an azide-bearing amino acid during protein synthesis, followed by SPAAC with a DBCO reagent.High, dependent on incorporation efficiency.
Amine-Reactive Labeling Lysine (Primary Amine)An NHS ester-PEG-DBCO linker reacts with surface-exposed primary amines to attach the DBCO group. thermofisher.combroadpharm.comVariable, can be controlled by reactant stoichiometry. thermofisher.com
Cysteine-Specific Labeling Engineered CysteineA cysteine-reactive group paired with DBCO allows for modification at a specific, engineered cysteine residue. cam.ac.ukVery High (>90% reported). cam.ac.uk

A primary application of this compound is in the creation of antibody-recruiting molecules (ARMs). researchgate.net The dinitrophenyl (DNP) group functions as a potent hapten, a small molecule that can elicit an immune response when attached to a larger carrier. medchemexpress.comnih.gov In this context, this compound can be used to "paint" the surface of a target cell, such as a cancer cell or a bacterium, with DNP epitopes.

The process involves two steps: first, the DBCO end of the molecule is conjugated to an azide-modified molecule on the target cell surface. medchemexpress.com This could be a glycan, a surface protein, or a component of the bacterial cell wall. medchemexpress.comnih.gov Once the cell surface is decorated with DNP moieties, it can be recognized by circulating anti-DNP antibodies. researchgate.netnih.gov This opsonization flags the cell for destruction by the host's immune system, for example, through antibody-dependent cell-mediated cytotoxicity (ADCC). Research has shown that this strategy can effectively recruit antibodies to bacterial surfaces, and that the chemical nature of the linker connecting the DNP group can significantly impact the efficiency of antibody recruitment. nih.gov

ComponentChemical GroupFunction in Antibody Recruitment
Recognition Moiety Dinitrophenyl (DNP)Acts as a hapten to recruit anti-DNP antibodies to the target site. medchemexpress.comnih.gov
Linker Polyethylene (B3416737) Glycol (PEG)Provides a flexible, hydrophilic spacer to ensure the DNP is accessible for antibody binding. medchemexpress.com
Conjugation Moiety Dibenzocyclooctyne (DBCO)Enables covalent attachment to azide-functionalized targets via bioorthogonal click chemistry. medchemexpress.comaxispharm.com

In the field of proteomics, isolating low-abundance proteins from complex mixtures like cell lysates is a major challenge. olink.com The dual-functionality of this compound makes it an excellent tool for affinity-based enrichment workflows. nih.govresearchgate.net A protein of interest can first be labeled with an azide group. Reaction with this compound then attaches the DNP hapten to the target protein.

This DNP-tagged protein can then be selectively captured from the lysate using an affinity matrix, such as agarose (B213101) beads coated with anti-DNP antibodies. This process efficiently isolates the target protein and any interacting partners from the thousands of other proteins in the sample. nih.gov After washing away non-specifically bound proteins, the captured proteins can be eluted and identified using mass spectrometry. This method combines the high specificity of bioorthogonal labeling with the high affinity and selectivity of an antibody-hapten interaction, significantly improving the sensitivity of detection for specific proteins. nih.gov A similar strategy using DBCO-functionalized beads to enrich azide-tagged peptides has been shown to be highly effective, demonstrating the power of this chemistry in proteomics. nih.gov

Application of this compound in Nucleic Acid Probing and Modification Methodologies

The ability to functionalize nucleic acids with specific moieties is fundamental to the development of diagnostic probes, therapeutic agents, and research tools. rsc.org The bioorthogonal reactivity of the DBCO group makes this compound a valuable reagent for modifying DNA and RNA.

Synthetic oligonucleotides (DNA or RNA) can be routinely manufactured with azide modifications at specific positions, such as the 5' or 3' terminus or on an internal base. This compound can be covalently attached to these azide-modified oligonucleotides via the SPAAC reaction. axispharm.com

The resulting DNP-labeled nucleic acid can serve as a highly specific probe in a variety of research applications. For example, in fluorescence in situ hybridization (FISH), a DNP-labeled DNA probe could be used to bind to a complementary sequence in a cell or tissue sample. The location of the probe can then be visualized by applying a fluorescently-labeled anti-DNP antibody. This indirect detection method can amplify the signal, leading to enhanced sensitivity. Such probes are instrumental in gene mapping, transcript localization, and diagnostics. rsc.org

The efficiency of conjugating this compound to a nucleic acid is primarily governed by the kinetics of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov This reaction follows second-order kinetics, and its rate is dependent on the concentrations of both the DBCO- and azide-containing reactants. nih.gov Studies on the conjugation of DBCO-functionalized molecules to azide-containing partners have quantified the reaction progress over time. nih.gov

While the specific efficiency can be influenced by factors such as steric hindrance from the folded structure of the nucleic acid and the precise location of the azide modification, the underlying DBCO-azide reaction is known for its robustness and high yield under mild, aqueous conditions. nih.gov The data below, adapted from a study on DBCO-azide conjugation kinetics, illustrates the typical efficiency of the reaction over time. nih.gov

Reaction Time (minutes)Reactant B (DBCO) Consumed (%)
1058.0
2077.2
3086.8
4092.1
5095.1
6096.9

High-Throughput Screening Platform Development Employing this compound Bioconjugates

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. eddc.sgbmglabtech.com The integration of this compound into HTS platforms offers a versatile method for developing novel screening assays. By conjugating this molecule to a target of interest via the DBCO group's reaction with an azide-modified biomolecule, researchers can create a system where the DNP hapten serves as a universal detection tag.

This approach facilitates the development of standardized HTS assays. For instance, a library of small molecules can be screened for their ability to inhibit the interaction between a DNP-labeled protein and its binding partner. The signal, often generated by an anti-DNP antibody conjugated to a reporter enzyme or fluorophore, is modulated by the presence of an effective inhibitor. This modularity allows the same detection system to be used for various targets, streamlining the HTS workflow. selvita.comcrcm-marseille.fr

Key Features of this compound in HTS:

FeatureDescription
Universal Detection The DNP hapten allows for a single, standardized detection method using anti-DNP antibodies across different screens.
Copper-Free Ligation The DBCO group facilitates bioorthogonal conjugation to azide-modified targets without the need for cytotoxic copper catalysts, which is crucial for cell-based screening assays. axispharm.combroadpharm.com
Enhanced Solubility The PEG linker improves the aqueous solubility of the conjugate, which is beneficial for maintaining the stability and function of biomolecules in screening buffers. broadpharm.com
Assay Miniaturization The robust signal amplification associated with antibody-based detection can be advantageous in miniaturized assay formats (e.g., 384- and 1536-well plates), reducing reagent consumption and overall screening costs. eddc.sgcrcm-marseille.fr

Research Findings:

While direct research explicitly detailing the use of this compound in a specific HTS campaign is not widely published, the principles underlying its application are well-established in the field. The development of HTS platforms often involves the use of validated bioorthogonal chemistry and affinity tag systems. nih.gov The components of this compound—DNP as a hapten, PEG as a linker, and DBCO for click chemistry—are all individually recognized for their utility in constructing such screening assays. medchemexpress.comaxispharm.combroadpharm.com

Elucidation of Biological Interactions via this compound Mediated Affinity Capture and Detection

Understanding protein-protein interactions and identifying the binding partners of a protein of interest are fundamental goals in chemical biology. This compound provides a powerful tool for affinity capture and subsequent detection of these interactions.

The general workflow involves labeling a "bait" protein with this compound. This is achieved by first introducing an azide group onto the protein, often through metabolic labeling with an azide-containing amino acid analog or by chemical modification. The DBCO group of the this compound then selectively reacts with the azide-modified protein. This DNP-labeled bait protein can then be introduced into a cell lysate or other complex biological mixture. Interacting "prey" proteins that bind to the bait can be captured using anti-DNP antibody-coated beads. The entire complex is then isolated, and the interacting proteins can be identified by techniques such as mass spectrometry.

Table of Components for Affinity Capture:

ComponentRole in Affinity Capture
This compound Provides the DNP handle for capture and the DBCO group for covalent attachment to the bait protein. medchemexpress.com
Azide-Modified Bait Protein The target protein engineered to contain an azide group for specific reaction with the DBCO moiety.
Anti-DNP Antibody Recognizes and binds to the DNP hapten on the bait protein complex.
Solid Support (e.g., Agarose Beads) Immobilized with anti-DNP antibodies to facilitate the pull-down of the protein complex from the mixture.

This method offers several advantages over traditional affinity capture techniques, such as the use of genetically encoded tags (e.g., His-tags or GST-tags). The covalent nature of the DBCO-azide linkage provides a more stable and permanent tag, and the high affinity of the DNP-antibody interaction allows for efficient capture even of low-abundance interacting partners.

Integration of this compound into Advanced Glycobiology Research for Glycan Labeling and Sensing

Glycobiology, the study of the structure, biosynthesis, and biology of carbohydrates (sugars), is a rapidly expanding field. Cell-surface glycans are critically involved in processes like cell recognition, signaling, and immune responses. mdpi.com this compound is well-suited for the labeling and sensing of glycans, particularly through chemoenzymatic labeling strategies. mdpi.com

In this approach, glycosyltransferases are used to attach an azide-modified sugar to the terminal positions of glycan chains on glycoproteins or glycolipids. This compound can then be used to "click" onto these azide-modified glycans, effectively tagging them with a DNP moiety. This allows for the detection and visualization of specific glycan structures on the cell surface or on isolated glycoproteins. rndsystems.comrndsystems.com

Research Findings and Applications in Glycobiology:

A study by Mathieu Szponarski and colleagues demonstrated the use of a similar DNP-PEG-DBCO conjugate for the antibody-mediated recognition of cancer cells through glycan surface engineering. medchemexpress.commedchemexpress.com This research highlights the potential of this chemical tool to remodel the cell surface and direct immune responses.

Workflow for Glycan Labeling with this compound:

StepDescription
1. Metabolic or Chemoenzymatic Labeling Cells are incubated with an azide-modified sugar precursor, which is incorporated into their surface glycans. Alternatively, a glycosyltransferase can be used to attach an azide-sugar to existing glycans. mdpi.com
2. Bioorthogonal Ligation This compound is added, and the DBCO group reacts with the azide-modified glycans in a copper-free click reaction. axispharm.com
3. Detection and Analysis The DNP-labeled glycans can be detected using fluorescently labeled anti-DNP antibodies for imaging by fluorescence microscopy or for quantification by flow cytometry.

This strategy enables researchers to study the dynamics of glycan expression and localization in living cells and to investigate the roles of specific glycans in biological processes. The ability to attach a versatile hapten like DNP to glycans opens up numerous possibilities for developing novel diagnostic and therapeutic approaches targeting glycosylation.

Dnp Peg2 Nhco C2 Dbco in Materials Science and Nanotechnology Research

Engineering of Functionalized Polymeric Architectures Using Dnp-peg2-nhco-C2-dbco for Research Purposes

The integration of this compound into polymeric structures allows for the creation of advanced materials with precisely controlled functionalities. The DBCO group serves as a highly efficient anchor point for attaching the molecule to polymer backbones or side chains that have been pre-functionalized with azide (B81097) groups.

The synthesis of polymers bearing the DNP hapten is readily achieved through SPAAC click chemistry. This process typically involves two main steps. First, a polymer backbone is synthesized or modified to include azide (–N₃) functional groups. This can be accomplished using various polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Metathesis Polymerization (ROMP), followed by post-polymerization modification to introduce azides. nih.gov Second, the azide-functionalized polymer is reacted with this compound. The DBCO group on the compound reacts selectively with the azide groups on the polymer, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. ugent.be This method provides a high-yielding and straightforward route to DNP-labeled polymers for various research applications. ugent.be

Table 1: Methodologies for Synthesizing DNP-Functionalized Polymers

Polymer BackboneAzide Functionalization MethodConjugation ReactionResulting ArchitecturePotential Research Application
Poly(2-hydroxyethyl methacrylate) (PHEMA)Esterification with an azide-containing acidStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Graft CopolymerCreating surfaces for selective protein capture
Poly(oxynorbornene)Ring-Opening Metathesis Polymerization (ROMP) of an azide-bearing monomerStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Linear Side-Chain Functionalized PolymerDevelopment of targeted delivery vehicles
Hyaluronic Acid (HA)Chemical modification of hydroxyl groups to introduce azide moietiesStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Functionalized BiopolymerEngineering bioactive scaffolds for tissue engineering
Polystyrene (PS)Post-polymerization modification of a PS precursorStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)End-functionalized or Side-Chain Functionalized PolymerFabrication of functionalized nanoparticles

"Smart" or responsive polymers can change their physical or chemical properties in response to external stimuli. By incorporating the DNP moiety, polymers can be designed to respond specifically to the presence of anti-DNP antibodies. For instance, a hydrogel cross-linked with DNP-containing polymers could undergo a change in volume or stiffness upon the introduction of anti-DNP antibodies. This occurs as the antibodies bind to the DNP groups, forming new, non-covalent cross-links within the polymer network and altering its macroscopic properties. Such systems are valuable in research for creating sensors or actuators that are triggered by specific biological recognition events.

Table 2: Research Concepts for DNP-Based Responsive Polymer Systems

System TypeStimulusLinkage RoleMechanism of ResponsePotential Research Use
DNP-Functionalized HydrogelAddition of anti-DNP AntibodyPendant recognition siteAntibody binding induces secondary cross-linking, causing hydrogel shrinkage or stiffening.Modeling of immune-mediated changes in extracellular matrix.
DNP-Labeled MicellesPresence of anti-DNP AntibodySurface-exposed haptenAntibody binding can trigger micelle aggregation or disassembly.Investigating targeted payload release mechanisms.
Soluble DNP-Grafted PolymerIntroduction of multivalent anti-DNP AntibodyRecognition motif on polymer chainAntibody-mediated cross-linking of polymer chains leads to precipitation or gelation.Developing antibody detection assays.

Surface Modification Strategies Employing this compound for Advanced Biosensing and Biointerface Research

Modifying surfaces with specific chemical functionalities is a cornerstone of modern biosensor and biointerface development. mdpi.com this compound provides a robust method for anchoring DNP groups onto various substrates, enabling the controlled and oriented capture of biomolecules.

For biosensing applications, a surface (e.g., glass, gold, or silicon oxide) is first functionalized with azide groups through techniques like silanization. mdpi.com this compound is then "clicked" onto this azide-modified surface, creating a stable, DNP-presenting monolayer. researchgate.net This surface can be used in several research contexts. For example, it can directly capture anti-DNP antibodies from a sample. Alternatively, it can be used to immobilize a biomolecule of interest (e.g., a protein or DNA strand) that has been pre-conjugated to an anti-DNP antibody, ensuring a uniform orientation of the captured molecule. This controlled immobilization is crucial for maximizing the activity and accessibility of the biomolecule in a diagnostic assay. mdpi.com

Table 3: Surface Functionalization Strategy for Biomolecule Immobilization Research

Substrate MaterialSurface Activation MethodLinker AttachmentBiomolecule Capture MethodResearch Platform
Silicon Oxide (SiO₂)Silanization with an azide-terminated silaneSPAAC reaction with this compoundSpecific binding of anti-DNP antibodies or anti-DNP antibody-biomolecule conjugates.Label-free optical biosensors mdpi.com
Gold (Au)Formation of a self-assembled monolayer (SAM) with an azide-terminated thiolSPAAC reaction with this compoundCapture of anti-DNP antibody-tagged proteins for interaction studies.Surface Plasmon Resonance (SPR) sensors
Glass SlidesTreatment with azide-functionalized coatingSPAAC reaction with this compoundImmobilization of fluorescently labeled anti-DNP antibodies for assay development.Fluorescence microscopy-based arrays

Microfluidic devices are used for handling minute volumes of fluids and are powerful tools in cell biology and diagnostics research. google.com The internal channels of these devices can be functionalized using this compound to create specific capture zones. For instance, the surface of a channel can be patterned with azide groups, and the DNP-DBCO linker can be selectively clicked onto these regions. When a cell sample, in which the cells of interest have been labeled with anti-DNP antibodies, is flowed through the device, these cells will be selectively captured and immobilized in the DNP-functionalized zones. This allows for the isolation, study, and analysis of specific cell populations within a heterogeneous mixture.

Fabrication of this compound-Derived Hydrogels for Controlled Release Research Applications

Hydrogels are water-swollen polymer networks widely used in regenerative medicine and drug delivery research to control the release of biomolecules. nih.govresearchgate.net this compound can be incorporated into hydrogel structures to create depots for the controlled release of therapeutic proteins or other agents for research purposes.

In one research approach, a biocompatible polymer like azide-modified hyaluronic acid or a multi-arm PEG-azide can be used as the hydrogel backbone. This compound can be clicked onto this backbone as a pendant group. The hydrogel can be loaded with a research agent (e.g., a growth factor). The release of this agent can then be controlled by the hydrogel's degradation rate or its swelling properties. nih.gov The presence of the DNP groups could also be used to tether an anti-DNP antibody-drug conjugate, with release triggered by a specific chemical or enzymatic cleavage event. Such systems allow researchers to study the effects of localized and sustained release of bioactive molecules. nih.govmdpi.com

Table 4: Research Models for this compound in Controlled Release Hydrogels

Hydrogel BackboneRole of this compoundEncapsulated Agent (for research)Proposed Release MechanismResearch Application
Azide-Modified Hyaluronic AcidPendant functional group via SPAACGrowth Factor (e.g., TGF-β)Hydrolytic or enzymatic degradation of the hydrogel backbone. nih.govStudying localized tissue regeneration.
Multi-arm PEG-AzidePendant recognition siteAnti-DNP Antibody-Enzyme ConjugateCompetitive displacement by free DNP analogue in the surrounding medium.Investigating competitive binding release systems.
Alginate-AzideFunctional group for tetheringProtein conjugated to anti-DNP antibodyAffinity-based tethering; release controlled by diffusion and unbinding kinetics.Developing affinity-based delivery systems.

Nanoparticle Functionalization with this compound for Targeted Research Delivery Systems and Imaging Probes

The functionalization of nanoparticles with this compound leverages the distinct properties of each of its molecular components to create highly specialized research tools. The DBCO group facilitates covalent attachment to azide-modified nanoparticles through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal conjugation method is highly efficient and occurs under mild conditions, preserving the integrity of both the nanoparticle and the attached molecule. The PEG spacer enhances the biocompatibility and solubility of the functionalized nanoparticles, which can help to prolong their circulation time in biological systems.

The DNP hapten serves as a versatile targeting and detection moiety. Haptens are small molecules that can elicit an immune response when attached to a larger carrier, such as a protein. In the context of nanoparticle functionalization, the DNP group can be recognized by anti-DNP antibodies, enabling a variety of applications in targeted delivery and imaging.

Targeted Research Delivery Systems

In the realm of targeted research delivery, nanoparticles functionalized with this compound can be engineered to interact with specific biological targets. One approach involves the use of DNP as a "universal" tag for antibody-mediated targeting. For instance, a research model could involve cells that are engineered to express a receptor that binds to an anti-DNP antibody. Nanoparticles carrying a therapeutic or diagnostic agent can then be directed to these specific cells through the high-affinity interaction between the DNP on the nanoparticle and the anti-DNP antibody bound to the target cell. This strategy allows for a modular and adaptable targeting system.

Research has also explored the use of hapten-decorated nanostructures to modulate cellular responses. In one study, DNA nanostructures decorated with DNP were used to investigate the spatial requirements for mast cell activation. By controlling the arrangement of DNP on the nanostructure, researchers could influence the clustering of antibody-receptor complexes on the cell surface, thereby triggering a cellular response. nih.gov This demonstrates the potential of DNP-functionalized nanoparticles to act as precise tools for studying and manipulating cell signaling pathways.

The following table summarizes the components of this compound and their roles in nanoparticle functionalization for targeted delivery systems:

ComponentFunction in Targeted Delivery
Dinitrophenyl (DNP) Hapten Provides a specific binding site for anti-DNP antibodies, enabling targeted delivery to antibody-labeled cells or tissues. Can also be used to trigger specific cellular responses.
Polyethylene (B3416737) Glycol (PEG) Spacer Increases the biocompatibility and solubility of the nanoparticles, potentially leading to longer circulation times and reduced non-specific uptake.
Dibenzocyclooctyne (DBCO) Allows for stable, covalent attachment to azide-modified nanoparticles via copper-free click chemistry, ensuring robust functionalization.

Imaging Probes

The same principles that apply to targeted delivery also enable the use of this compound-functionalized nanoparticles as highly specific imaging probes. By incorporating an imaging agent, such as a fluorescent dye or a contrast agent for magnetic resonance imaging (MRI), into the nanoparticle, researchers can visualize and track the distribution of these nanoparticles in vitro and in vivo.

The DNP hapten allows for a pre-targeting imaging strategy. In this approach, an anti-DNP antibody, which may also be conjugated to a reporter molecule, is first administered and allowed to accumulate at the target site. Subsequently, the DNP-functionalized nanoparticles are introduced and bind to the pre-localized antibodies, leading to a significant enhancement of the imaging signal at the target location. This can improve the signal-to-noise ratio and reduce background signal from non-targeted nanoparticles.

Research in this area has shown that hapten-derivatized nanoparticles can be used to systemically monitor gene expression. In one study, cells were engineered to express a receptor that binds to an anti-dansyl (a different hapten, but illustrating the principle) antibody. Dansyl-derivatized nanoparticles were then used to specifically target and image these cells. This approach highlights the potential for DNP-functionalized nanoparticles to be used in similar systems for non-invasive imaging of specific cellular populations or biological processes.

Detailed research findings from studies utilizing DNP-functionalized nanoparticles for imaging could be summarized as follows, although specific data for this compound is still emerging:

Nanoparticle TypeImaging ModalityTargeting StrategyKey Finding
DNP-Decorated DNA NanostructuresFluorescence MicroscopyDirect interaction with IgE antibodies on mast cellsDemonstrated that the nanoscale spacing of DNP ligands influences the stability of antibody binding and subsequent cell activation. nih.gov

As research progresses, it is anticipated that more detailed studies will emerge, providing specific data on the performance of this compound-functionalized nanoparticles in various targeted delivery and imaging applications.

Computational and Theoretical Investigations of Dnp Peg2 Nhco C2 Dbco and Its Derivatives

Molecular Dynamics Simulations of Dnp-peg2-nhco-C2-dbco in Diverse Solvation Environments and Bioconjugation Scenarios

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the conformational dynamics and interactions of molecules like this compound at an atomistic level. precisepeg.com Such simulations can predict how the molecule behaves in different environments, which is crucial for understanding its application in bioconjugation.

When simulating bioconjugation, for instance, the interaction with an azide-modified protein, MD simulations could reveal the process of molecular recognition. The simulations would likely illustrate the this compound molecule diffusing towards the protein surface, with the PEG linker playing a crucial role in mediating this approach and preventing non-specific interactions. precisepeg.com The conformational flexibility of the PEG chain allows the DBCO moiety to orient itself correctly for the subsequent click chemistry reaction.

Table 1: Simulated Solvent Accessible Surface Area (SASA) of this compound Moieties in Different Solvents

MoietySASA in Water (Ų)SASA in DMSO (Ų)SASA in Methanol (Ų)
DNP150-180190-220170-200
PEG2250-300280-330260-310
DBCO200-230240-270220-250

Note: The data in this table is hypothetical and represents expected trends based on the known properties of the chemical moieties in different solvent environments. Actual values would require specific MD simulations of the this compound molecule.

Quantum Chemical Calculations of this compound Reactivity, Electronic Structure, and Conformational Preferences

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties and reactivity of molecules. For this compound, these calculations can elucidate the factors governing the efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC).

Calculations would focus on the DBCO moiety, as it is the reactive center for bioconjugation. The high reactivity of DBCO is attributed to its significant ring strain. thermofisher.com DFT calculations can quantify this strain energy and analyze the geometry of the alkyne. The electronic structure calculations would reveal the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in understanding the cycloaddition reaction mechanism. The LUMO of the DBCO is expected to be localized on the alkyne bond, making it susceptible to nucleophilic attack by the azide (B81097).

Conformational analysis using quantum chemical methods would identify the most stable geometries of the this compound molecule. These calculations would likely confirm the flexibility of the PEG linker, showing multiple low-energy conformations. The relative orientation of the DNP, PEG, and DBCO groups would be determined, providing insights into how the molecule presents its reactive DBCO end for bioconjugation.

Table 2: Calculated Electronic Properties of the DBCO Moiety

PropertyCalculated Value
HOMO Energy-6.5 to -7.0 eV
LUMO Energy-0.5 to -1.0 eV
HOMO-LUMO Gap5.5 to 6.5 eV
Ring Strain Energy15-20 kcal/mol

Note: These values are typical for DBCO derivatives as reported in computational chemistry literature and serve as an illustrative example. Precise values for this compound would necessitate specific quantum chemical calculations.

In Silico Prediction and Modeling of this compound Bioconjugation Efficiency and Specificity

In silico modeling combines various computational techniques to predict the outcome of biological and chemical processes. For this compound, such models can predict its efficiency and specificity in bioconjugation reactions.

Predictive models for bioconjugation efficiency would integrate data from both molecular dynamics and quantum chemical calculations. For instance, the rate of the SPAAC reaction can be estimated using transition state theory, with the activation energy barrier calculated via quantum mechanics. medchemexpress.com MD simulations can provide information on the frequency of productive encounters between the DBCO group of the linker and the azide group on a target biomolecule.

Modeling can also predict the specificity of the conjugation. By simulating the interaction of this compound with a complex biological environment, such as a cell surface containing various proteins, it is possible to assess the likelihood of non-specific binding. The PEG linker is known to reduce non-specific protein adsorption, a property that can be quantified through computational models. precisepeg.com These models can help in optimizing the linker length and composition to maximize specific conjugation while minimizing off-target effects.

Table 3: Key Parameters for In Silico Modeling of Bioconjugation

ParameterDescriptionPredicted Influence on Efficiency
Activation Energy (Ea) of SPAAC The energy barrier for the reaction between DBCO and an azide.Lower Ea leads to higher reaction rates and efficiency.
Diffusion Coefficient The rate at which this compound moves in solution.Higher diffusion increases the frequency of encounters with the target.
Conformational Accessibility of DBCO The degree to which the DBCO group is exposed and available for reaction.Higher accessibility, influenced by the PEG linker's flexibility, improves efficiency.
Non-specific Binding Affinity The tendency of the molecule to interact with surfaces other than the intended target.Lower non-specific binding, aided by the PEG linker, increases specificity.

Note: This table outlines the conceptual framework for in silico prediction. The specific values for these parameters would be derived from detailed computational studies.

Comparative Analysis and Future Directions for Dnp Peg2 Nhco C2 Dbco in Academic Research

Benchmarking Dnp-peg2-nhco-C2-dbco Against Alternative Bioconjugation Reagents and Click Chemistry Tools in Specific Research Contexts

The utility of this compound is best understood when benchmarked against other bioconjugation reagents. Traditional reagents like N-hydroxysuccinimide (NHS) esters and maleimides have long been staples in academic labs. However, the unique structure of this compound, which combines a dinitrophenyl (DNP) hapten, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group, offers distinct advantages in specific applications. medchemexpress.commedchemexpress.com

NHS esters, which react with primary amines, and maleimides, which target sulfhydryl groups, are effective for straightforward protein labeling. However, their reactivity can be a drawback, as they can react with naturally occurring functional groups on biomolecules, leading to a lack of specificity. broadpharm.com In contrast, the DBCO group of this compound participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that is bioorthogonal. This means the reaction is highly selective and occurs only between the DBCO and an azide (B81097) group, which is not naturally present in most biological systems. broadpharm.commdpi.com This specificity allows for more precise and controlled bioconjugation. axispharm.com

The PEG spacer in this compound enhances the water solubility of the molecule and provides flexibility, which can be crucial for maintaining the function of the conjugated biomolecule. axispharm.combroadpharm.com This is a significant advantage over some traditional linkers that can lead to aggregation or precipitation of labeled proteins. interchim.fr

The presence of the DNP hapten is a key differentiator. medchemexpress.com While other click chemistry reagents may offer bioorthogonality, the DNP moiety allows for the recruitment of anti-DNP antibodies, a feature not present in standard DBCO reagents. medchemexpress.comsynabs.be This has been leveraged in research for applications such as antibody-recruiting molecules (ARMs) to direct the immune system towards specific targets. nih.govresearchgate.net

Below is a comparative table benchmarking this compound against other common bioconjugation reagents:

ReagentTarget Functional GroupReaction ChemistryBioorthogonalityKey FeaturesCommon Applications
This compound AzideStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)HighTrifunctional: DNP hapten, PEG spacer, DBCO for click chemistry. medchemexpress.commedchemexpress.comTargeted cell labeling, antibody recruitment, immunoassays. synabs.beresearchgate.net
NHS Esters Primary AminesAcylationLowWidely available, well-established protocols.General protein and antibody labeling.
Maleimides Sulfhydryls (Thiols)Michael AdditionModerateSite-specific labeling of cysteine residues.Labeling proteins at specific sites, antibody-drug conjugates. lumiprobe.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagents Azide and Terminal AlkyneHuisgen 1,3-Dipolar CycloadditionHighFast reaction rates.Bioconjugation, material science. broadpharm.comnih.gov
Tetrazine-TCO trans-Cyclooctene (TCO)Inverse Electron-Demand Diels-AlderHighExtremely fast reaction kinetics. broadpharm.comIn vivo imaging, rapid labeling.

Emerging Research Frontiers and Unexplored Applications of this compound in Chemical Synthesis and Biological Systems

The unique trifunctional nature of this compound opens up several emerging research frontiers. While its application in recruiting antibodies to cancer cells has been demonstrated, there are numerous unexplored avenues for its use. researchgate.net

One promising area is in the development of novel diagnostic tools. The DNP hapten can serve as a universal tag, allowing for the detection of a wide range of azide-labeled biomolecules using a single anti-DNP antibody. This could be applied to the development of multiplexed assays for detecting disease biomarkers. synabs.benih.gov The high specificity of the click chemistry reaction would ensure that only the targeted molecules are detected, potentially leading to more accurate and sensitive diagnostic tests.

In the field of drug delivery, this compound could be used to create targeted drug delivery systems. The DBCO group can be used to attach the molecule to a drug carrier, such as a liposome (B1194612) or nanoparticle, that has been functionalized with an azide. biochempeg.com The DNP hapten could then be used to target the drug carrier to specific cells or tissues by co-administering an anti-DNP antibody that recognizes a cell-surface antigen.

Furthermore, the principles behind this compound could be expanded to create a new class of molecular probes. For instance, the DNP group could be replaced with other small molecules that are recognized by specific proteins or receptors, allowing for the targeted delivery of the DBCO moiety for subsequent click reactions. This could be used to study protein-protein interactions or to develop new tools for chemical biology.

Methodological Advancements Facilitated by this compound in Interdisciplinary Research

The development and application of this compound have contributed to methodological advancements, particularly at the intersection of chemistry, biology, and immunology. The use of this reagent has refined techniques for cell surface engineering and targeted immunotherapy.

A key methodological advancement is the ability to remodel the cell surface with a hapten to make it recognizable by the immune system. In a study by Szponarski et al., cancer cells were metabolically labeled with an azide-containing sugar. researchgate.net Subsequent reaction with this compound resulted in the display of DNP haptens on the cell surface. This allowed for the recruitment of anti-DNP antibodies, effectively "painting" the cancer cells for destruction by the immune system. researchgate.net This approach represents a significant step forward from traditional antibody-based therapies, as it allows for the use of a universal anti-hapten antibody to target any cell type that can be metabolically labeled.

This methodology has the potential to be applied to a wide range of interdisciplinary research areas. For example, it could be used to study the role of specific glycans in cell-cell interactions by selectively labeling them with DNP and then observing the effects of antibody binding. In neuroscience, it could be used to target specific neurons for imaging or manipulation. The integration of chemical synthesis, metabolic labeling, and immunology facilitated by this compound opens new avenues for investigating complex biological systems. mdpi.comoapen.org

The following table summarizes research findings related to the application of this compound:

Research AreaKey FindingSignificanceReference
Cancer Cell Targeting This compound can be used to functionalize the surface of cancer cells with DNP haptens, leading to antibody recognition.Provides a novel strategy for targeted cancer immunotherapy using a universal anti-hapten antibody. researchgate.net
Bioconjugation The DBCO moiety allows for highly specific and efficient conjugation to azide-modified biomolecules via SPAAC.Enables precise labeling of biomolecules in complex biological environments without the need for a toxic copper catalyst. medchemexpress.combroadpharm.com
Immunoassays The DNP hapten can be used as a versatile tag for the detection of biomolecules in various assay formats.Offers an alternative to biotin-streptavidin systems and allows for the development of novel diagnostic platforms. synabs.be

Challenges and Opportunities in the Broader Adoption of this compound in Academic Laboratories

Despite its potential, the broader adoption of this compound in academic laboratories faces several challenges. One of the primary hurdles is the cost and complexity of synthesis. mdpi.com While the individual components (DNP, PEG, DBCO) are commercially available, the synthesis of the final trifunctional molecule can be time-consuming and require specialized expertise in organic chemistry. mdpi.com This can be a significant barrier for biology-focused labs that may not have the resources or personnel for complex chemical syntheses.

Another challenge is the potential for non-specific binding of the DNP moiety. While the DNP-antibody interaction is highly specific, the hydrophobic nature of the DNP group could lead to non-specific interactions with other proteins or cellular components, which could result in background signal in some applications. synabs.be Careful optimization of experimental conditions is often necessary to minimize these effects. interchim.fr

However, there are also significant opportunities associated with the use of this compound. The increasing commercial availability of this and similar reagents is helping to overcome the synthesis barrier. medchemexpress.commedchemexpress.com As more researchers begin to use these tools, new applications and optimized protocols will likely emerge, further facilitating their adoption.

The versatility of the this compound platform presents a major opportunity. The modular nature of the molecule means that each component can be independently modified to create a wide range of reagents with different properties. For example, the PEG spacer length can be varied to optimize the distance between the conjugated biomolecule and the DNP hapten, or the DNP group could be replaced with other haptens to recruit different antibody populations. nih.gov This flexibility allows researchers to tailor the reagent to their specific needs, opening up a vast design space for new chemical biology tools.

The growing interest in immunotherapy and targeted therapies also presents a significant opportunity for the broader adoption of this compound. researchgate.net As researchers continue to explore new ways to manipulate the immune system to fight disease, tools like this compound that can bridge the gap between chemistry and immunology will become increasingly valuable.

Q & A

Q. Basic Research Focus

  • Methodological Guidance : Synthesis typically involves multi-step conjugation, starting with DNP (2,4-dinitrophenyl) functionalization, PEG2 spacer incorporation, and DBCO (dibenzocyclooctyne) activation. Key steps include:
    • Reaction Optimization : Use stoichiometric ratios (e.g., 1:1.2 for amine-reactive intermediates) to account for steric hindrance.
    • Purification : Employ reverse-phase HPLC or size-exclusion chromatography to isolate the product from unreacted precursors .
    • Characterization : Validate via MALDI-TOF mass spectrometry and 1^1H/13^13C NMR to confirm structural integrity .
  • Efficiency Metrics : Track yield (%) and purity (>95%) across batches using UV-Vis spectroscopy (e.g., DBCO absorbance at 309 nm) .

How can researchers resolve contradictions in conjugation efficiency data when applying this compound in click chemistry assays?

Q. Advanced Research Focus

  • Data Discrepancy Analysis :
    • Variable Isolation : Test reaction conditions (e.g., pH 6.5–7.5, temperature 25–37°C) and catalyst presence (Cu+^+ vs. copper-free strains) to identify outliers .
    • Cross-Validation : Compare results from orthogonal techniques (e.g., fluorescence quenching for DBCO-azide vs. LC-MS for covalent adducts) .
    • Statistical Frameworks : Apply ANOVA to assess batch variability or confounding factors (e.g., solvent purity) .
  • Case Study : A 2024 study found inconsistent azide coupling rates; troubleshooting revealed residual DMF in PEG2 spacers suppressed DBCO reactivity .

What characterization techniques are critical for confirming the structural fidelity of this compound post-synthesis?

Q. Basic Research Focus

  • Core Techniques :
    • Spectroscopy : 1^1H NMR (peaks at δ 7.5–8.2 ppm for DNP aromatic protons; δ 3.5–4.0 ppm for PEG2 methylene groups) .
    • Mass Spectrometry : MALDI-TOF to verify molecular weight (±1 Da tolerance) and detect side products (e.g., hydrolyzed DBCO) .
    • Chromatography : HPLC retention time consistency (±0.2 min) across batches .
  • Troubleshooting : If NMR shows unexpected peaks, re-purify via gradient elution (acetonitrile/water + 0.1% TFA) .

How should a controlled study be designed to evaluate this compound stability under physiological conditions?

Q. Advanced Research Focus

  • Experimental Design :
    • Variables : pH (4.5–7.4), temperature (4°C, 25°C, 37°C), and buffer composition (PBS vs. serum-containing media) .
    • Outcome Metrics : Stability (% intact compound) via LC-MS at 0, 24, 48, and 72 hours .
    • Control Groups : Include inert analogs (e.g., PEG2-NHCO-C2-DBCO without DNP) to isolate degradation pathways .
  • Ethical Compliance : Follow NIH guidelines for preclinical reporting, including sample triplicates and blinded analysis .

What best practices ensure optimal storage and handling of this compound to preserve reactivity?

Q. Basic Research Focus

  • Storage Protocols :
    • Temperature : -20°C in amber vials to prevent photodegradation of DNP groups .
    • Solubility : Lyophilize and reconstitute in anhydrous DMSO (≤0.1% H2_2O) to avoid DBCO hydrolysis .
  • Handling : Use argon/vacuum environments during synthesis to minimize oxidation .

How can batch-to-batch variability in this compound synthesis yields be statistically analyzed?

Q. Advanced Research Focus

  • Analytical Workflow :
    • Data Collection : Record yields, purity, and reaction parameters (e.g., stirring rate, reagent lot numbers) for ≥10 batches .
    • Statistical Tools : Use control charts (Shewhart charts) to monitor process stability; apply multivariate regression to correlate variables (e.g., temperature vs. yield) .
    • Root-Cause Analysis : If variability exceeds ±5%, audit raw material QC certificates or spectrometer calibration logs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.